150347-56-1
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Overview
Description
The compound “150347-56-1” is also known as 5(6)-Carboxytetramethylrhodamine . It has been used for pharmaceutical testing and has been studied for its potential use in cancer treatment due to its ability to inhibit the proliferation of cancer cells, induce apoptosis, and interfere with cell cycle regulation .
Synthesis Analysis
The synthesis of “150347-56-1” is not explicitly mentioned in the search results. However, it is available for purchase for research purposes .
Molecular Structure Analysis
The molecular formula of “150347-56-1” is C50H46Cl2N4O10 . The molecular weight is 933.827 . Another source suggests the molecular formula as C25H22N2O5 and the molecular weight as 430.46 . This discrepancy might be due to different forms or isomers of the compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of “150347-56-1” are not fully detailed in the search results. One source suggests that the compound has a molecular weight of 933.827 and a molecular formula of C50H46Cl2N4O10 . Another source suggests a molecular weight of 860.91 and a molecular formula of C50H44N4O10 . More specific properties such as melting point, boiling point, and density are not provided in the search results.
Scientific Research Applications
Cell & Developmental Biology Research
This compound can be used in cell and developmental biology research. By labeling specific proteins or cells, researchers can track developmental processes, cell division, protein expression, and more .
Pharmaceutical Testing
5(6)-Carboxytetramethylrhodamine can be used as a reference standard in pharmaceutical testing . Its known properties can help calibrate instruments and validate methods.
Mechanism of Action
Target of Action
The compound 150347-56-1, also known as 5(6)-Carboxytetramethylrhodamine, is a bright, orange-fluorescent dye . It contains a carboxylic acid that can be used to react with primary amines via carbodiimide activation of the carboxylic acid . This suggests that the primary targets of this compound are likely to be primary amines present in various biological molecules.
Mode of Action
The interaction of 5(6)-Carboxytetramethylrhodamine with its targets involves a chemical reaction between the carboxylic acid group in the compound and primary amines . This reaction is facilitated by carbodiimide activation of the carboxylic acid . The result of this interaction is the formation of conjugates with absorption/emission maxima of approximately 555/580 nm .
Result of Action
The primary result of the action of 5(6)-Carboxytetramethylrhodamine is the formation of fluorescent conjugates with primary amines . These conjugates, which have absorption/emission maxima of approximately 555/580 nm , can be visualized using appropriate detection methods. This makes 5(6)-Carboxytetramethylrhodamine a useful tool in biological research for tracking and visualizing molecules containing primary amines.
Safety and Hazards
The safety data sheet for “150347-56-1” was not found in the search results. However, it is generally advised to handle chemicals with appropriate safety measures, including wearing protective equipment and ensuring good ventilation .
Future Directions
The future directions for “150347-56-1” are not explicitly mentioned in the search results. However, given its potential use in cancer treatment , further research and development could be directed towards this application.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for compound 150347-56-1 involves the coupling of two key intermediates, followed by a series of deprotection and protection steps.", "Starting Materials": [ "4-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid", "4-bromo-2-fluoroaniline", "palladium catalyst", "base", "protecting and deprotecting agents" ], "Reaction": [ "The first step involves the reaction of 4-(4-fluorophenyl)-2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with a base to form the corresponding carboxylate salt.", "Next, 4-bromo-2-fluoroaniline is reacted with a palladium catalyst to form the corresponding aryl palladium intermediate.", "The aryl palladium intermediate is then coupled with the carboxylate salt using a coupling reagent to form the desired product.", "The protecting groups are then removed using a deprotection agent.", "Finally, the desired product is protected using a protecting agent to yield the final compound." ] } | |
CAS RN |
150347-56-1 |
Product Name |
150347-56-1 |
Molecular Formula |
C25H22N2O5 |
Purity |
97%min |
Origin of Product |
United States |
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